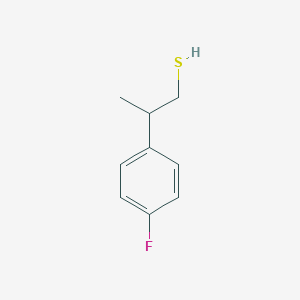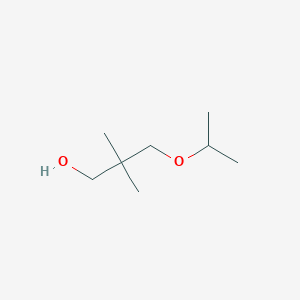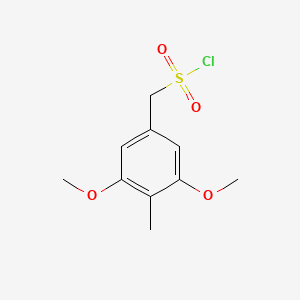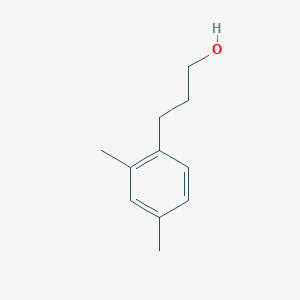
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol is a chiral compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-(difluoromethoxy)benzene.
Chiral Catalyst: A chiral catalyst is employed to ensure the formation of the (S)-enantiomer. Common chiral catalysts include chiral ligands or enzymes.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperatures ranging from -10°C to 25°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Synthesis: Implementing continuous flow synthesis to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane or acetone.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl ethan-1-ol derivatives.
科学的研究の応用
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression, depending on its specific application.
類似化合物との比較
Similar Compounds
(S)-2-Hydroxy-2-phenylacetic acid: Another chiral compound with a hydroxyl group and a phenyl ring.
1-(3,4-Dihydroxyphenyl)ethan-1-one: A compound with similar structural features but different functional groups.
Uniqueness
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of pharmaceuticals and other bioactive compounds.
特性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC名 |
(1S)-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1 |
InChIキー |
JDCCMEBGZPSFEE-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1OC(F)F)O |
正規SMILES |
CC(C1=CC=CC=C1OC(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


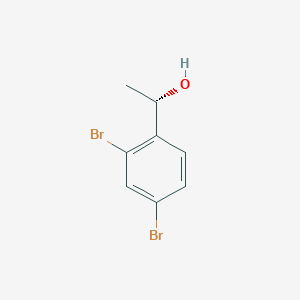

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
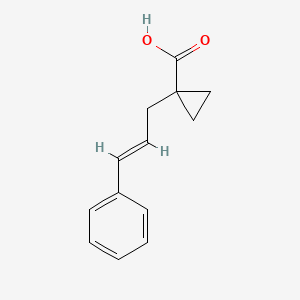
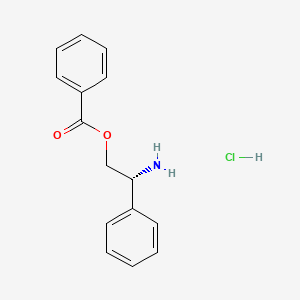
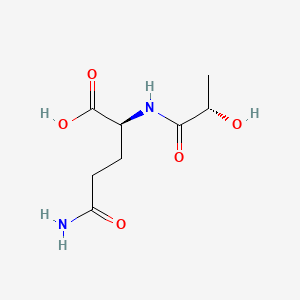
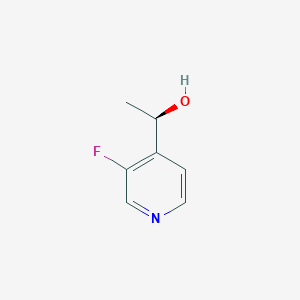
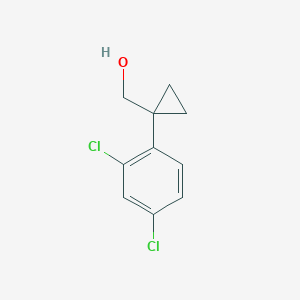

![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
